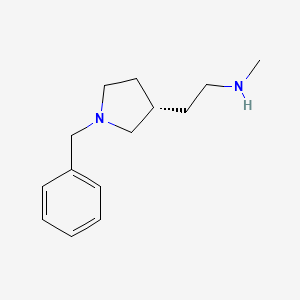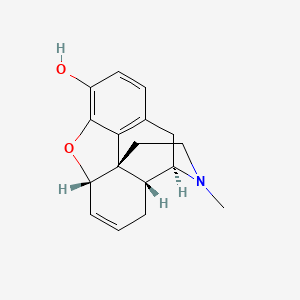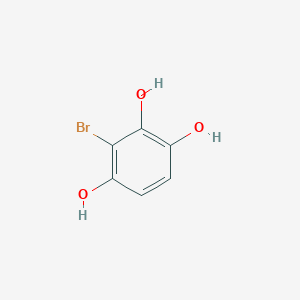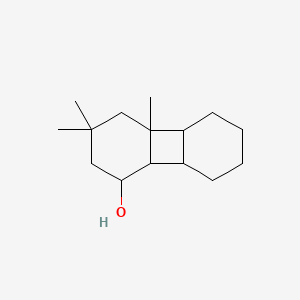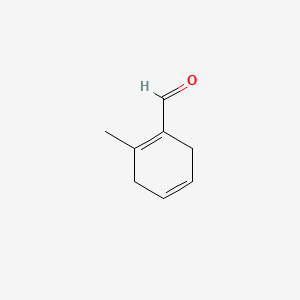![molecular formula C10H16O B13947999 Bicyclo[3.3.2]decan-2-one CAS No. 54031-43-5](/img/structure/B13947999.png)
Bicyclo[3.3.2]decan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[332]decan-2-one is an organic compound with a unique bicyclic structure It consists of two fused cyclohexane rings with a ketone functional group at the second carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[3.3.2]decan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a cyclohexadiene derivative and a suitable dienophile, followed by oxidation to introduce the ketone group. Another method includes the ring-expansion reaction of bicyclo[2.2.2]octene derivatives, which can be achieved through various catalytic processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include elevated temperatures and pressures, as well as the use of specific catalysts to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.3.2]decan-2-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Bicyclo[3.3.2]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and natural products.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of bicyclo[3.3.2]decan-2-one involves its interaction with various molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound’s unique bicyclic structure also allows it to fit into specific binding sites, making it a valuable scaffold for drug design .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.2]octane: A simpler bicyclic compound with three fused cyclohexane rings.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.3.3]undecane: A larger bicyclic compound with three fused cyclohexane rings and an additional carbon bridge.
Uniqueness
Bicyclo[332]decan-2-one is unique due to its specific ring fusion and the presence of a ketone functional group
Propiedades
Número CAS |
54031-43-5 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
bicyclo[3.3.2]decan-2-one |
InChI |
InChI=1S/C10H16O/c11-10-7-5-8-2-1-3-9(10)6-4-8/h8-9H,1-7H2 |
Clave InChI |
DSLZDEOWELNEJC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCC(C1)C(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[(3,5-Dimethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13947924.png)
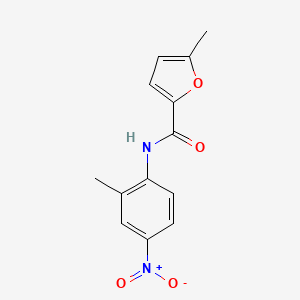
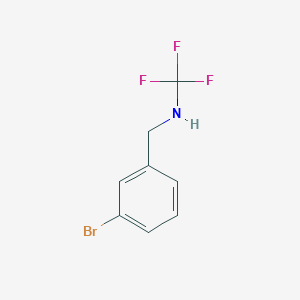
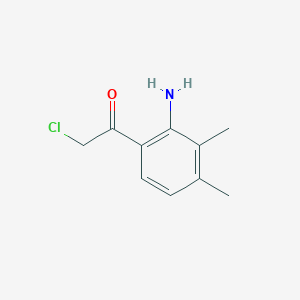
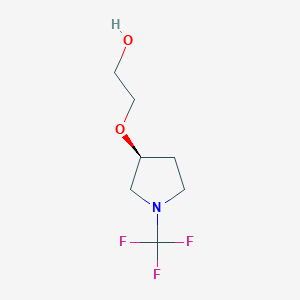
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)
